molecular formula C13H17ClN2 B8528325 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride CAS No. 67036-97-9

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride

Cat. No.: B8528325
CAS No.: 67036-97-9
M. Wt: 236.74 g/mol
InChI Key: SONPMPUHCHDTQZ-QCCGTXRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride typically involves the condensation of 3,5-dimethylpyrrole with an aldehyde or ketone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other pyrrole derivatives .

Biological Activity

The compound 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole; hydrochloride (CAS RN: 121207-31-6) is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 3,5-dimethylpyrrole derivatives under controlled conditions. The resulting product is characterized by its unique structural features that contribute to its biological activity. Notably, the presence of the pyrrole ring enhances interaction with biological targets due to its electron-rich nature.

Antimicrobial Properties

Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that related pyrrole derivatives show efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mechanism of action is often linked to the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is critical for bacterial growth and survival .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameMIC (µg/mL)Target Pathogen
Pyrrole Derivative A0.05Mycobacterium tuberculosis
Pyrrole Derivative B0.1Staphylococcus aureus
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]TBDTBD

Anticancer Activity

In vitro studies have shown that certain pyrrole derivatives possess anticancer properties. For example, compounds similar to 2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene] have been evaluated against A549 lung cancer cells and demonstrated varying degrees of cytotoxicity. The structure-activity relationship (SAR) suggests that modifications to the pyrrole ring can enhance anticancer efficacy while minimizing toxicity to normal cells .

Table 2: Anticancer Activity Against A549 Cells

Compound NameIC50 (µM)Effect on Normal Cells
Compound C10Low toxicity
Compound D25Moderate toxicity
2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]TBDTBD

Case Studies

  • Antitubercular Activity : A study highlighted the potential of pyrrole derivatives in treating tuberculosis due to their ability to inhibit DHFR effectively. The lead compound from this study exhibited an MIC value as low as 0.05 µg/mL against Mycobacterium tuberculosis, illustrating its promising therapeutic profile .
  • Antifungal Properties : Another investigation into related compounds revealed antifungal activity against Aspergillus species, with a significant increase in survival rates in murine models treated with these compounds .

Properties

CAS No.

67036-97-9

Molecular Formula

C13H17ClN2

Molecular Weight

236.74 g/mol

IUPAC Name

(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-8-5-10(3)14-12(8)7-13-9(2)6-11(4)15-13;/h5-7,14H,1-4H3;1H/b13-7-;

InChI Key

SONPMPUHCHDTQZ-QCCGTXRUSA-N

Isomeric SMILES

CC\1=CC(=N/C1=C\C2=C(C=C(N2)C)C)C.Cl

Canonical SMILES

CC1=CC(=NC1=CC2=C(C=C(N2)C)C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.